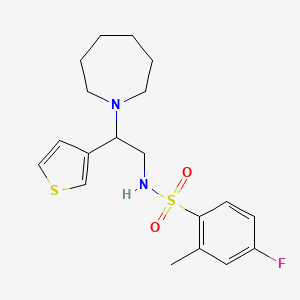
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H25FN2O2S2 and its molecular weight is 396.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-4-fluoro-2-methylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its complex structure that includes an azepane ring, a thiophene moiety, and a sulfonamide functional group. This compound has garnered attention due to its potential biological activities, particularly as an inhibitor of protein tyrosine phosphatases (PTPases), which play crucial roles in cellular signaling and regulation.
Chemical Structure
The compound can be represented with the following molecular formula and structure:
| Property | Value |
|---|---|
| Molecular Weight | 345.43 g/mol |
| Molecular Formula | C14H18F N2O2S |
| Structural Representation | Chemical Structure |
This compound primarily acts as an inhibitor of PTPases. By inhibiting these enzymes, it may influence various cellular processes, including:
- Cell Growth Regulation : PTPases are involved in the regulation of cell growth and differentiation. Inhibition can lead to altered cell proliferation.
- Signal Transduction : The compound may impact signaling pathways critical for cellular communication and response to external stimuli.
Pharmacological Implications
The potential therapeutic applications of this compound include:
- Cancer Treatment : Given its role in inhibiting PTPases, it may be effective in treating cancers where PTPase activity is dysregulated.
- Autoimmune Disorders : By modulating immune responses through PTPase inhibition, it might offer benefits in autoimmune conditions.
Comparative Biological Activity
The following table summarizes the biological activities of related compounds that share structural similarities with this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Isopropylbenzenesulfonamide | Sulfonamide with isopropyl group | General antibacterial activity |
| 1-Azepan-1-Yl-2-Thiophenecarboxylic Acid | Azepane with thiophene | Potential anti-inflammatory properties |
| 4-Amino-N-(2-thiophen-3-yl)benzenesulfonamide | Amino-substituted sulfonamide | Anticancer activity via PTPase inhibition |
Inhibition Studies
Research indicates that compounds similar to this compound exhibit significant biological activities. For instance, studies have shown that modifications to the azepane structure can enhance potency against specific targets, such as glycine transporter 1 (GlyT1) inhibitors, where azepane substitution resulted in increased efficacy compared to traditional structures .
Pharmacokinetic Profiles
Pharmacokinetic studies suggest favorable brain-plasma ratios for select sulfonamides, indicating potential central nervous system (CNS) penetration. This feature is critical for compounds intended for neurological applications .
属性
IUPAC Name |
N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O2S2/c1-15-12-17(20)6-7-19(15)26(23,24)21-13-18(16-8-11-25-14-16)22-9-4-2-3-5-10-22/h6-8,11-12,14,18,21H,2-5,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJWFFAQMIZSJEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













